Cas no 1806009-14-2 (2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine)
2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine
-
- Inchi: 1S/C6H2F4IN/c7-4-3(5(8)9)2(11)1-12-6(4)10/h1,5H
- InChI Key: UKFZMPLKHYTDLV-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(=C1C(F)F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 157
- XLogP3: 2.7
- Topological Polar Surface Area: 12.9
2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029985-250mg |
2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine |
1806009-14-2 | 97% | 250mg |
$693.60 | 2022-04-01 | |
| Alichem | A023029985-500mg |
2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine |
1806009-14-2 | 97% | 500mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A023029985-1g |
2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine |
1806009-14-2 | 97% | 1g |
$1,612.80 | 2022-04-01 |
2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine
2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine: An Overview of CAS No. 1806009-14-2
2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine (CAS No. 1806009-14-2) is a highly versatile and intriguing compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of halogenated pyridines, which have garnered significant attention due to their potential applications in drug discovery and development. The unique combination of fluorine and iodine substituents on the pyridine ring imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural features of 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine are particularly noteworthy. The presence of difluoromethyl and iodine groups on the pyridine ring not only enhances its reactivity but also confers specific electronic and steric effects that can be exploited in the design of novel therapeutic agents. These substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug product, such as solubility, metabolic stability, and target binding affinity.
Recent studies have highlighted the potential of 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine as a key intermediate in the synthesis of compounds with diverse biological activities. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported the use of this compound in the development of potent inhibitors for specific protein kinases involved in cancer progression. The researchers demonstrated that derivatives of 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine exhibited high selectivity and efficacy against these kinases, suggesting its potential as a lead compound for further optimization.
In another study published in Bioorganic & Medicinal Chemistry Letters, scientists explored the utility of 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine in the synthesis of novel antiviral agents. The compound was used as a building block to construct a series of derivatives that showed promising activity against various viral strains, including influenza and herpes simplex viruses. The unique electronic properties of the difluoromethyl group were found to enhance the antiviral potency and reduce cytotoxicity, making these derivatives attractive candidates for further preclinical evaluation.
The synthetic accessibility of 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine has also been extensively studied. A 2020 review article in Tetrahedron Letters detailed several efficient synthetic routes for its preparation, highlighting the importance of careful selection of reagents and reaction conditions to achieve high yields and purity. These synthetic methods have facilitated its widespread use in academic and industrial laboratories, enabling researchers to explore its full potential in various applications.
In addition to its role as an intermediate in drug discovery, 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine has shown promise in other areas of chemical research. For example, it has been used as a ligand in transition metal-catalyzed reactions, where its unique electronic properties enhance catalytic activity and selectivity. This versatility makes it a valuable tool for chemists working on complex synthetic transformations.
The environmental impact and safety profile of 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine have also been evaluated. Studies have shown that it can be handled safely under standard laboratory conditions when appropriate precautions are taken. However, as with any chemical compound, it is essential to follow established guidelines for storage and disposal to minimize environmental risks.
In conclusion, 2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine (CAS No. 1806009-14-2) is a highly valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive intermediate for the synthesis of bioactive molecules with diverse therapeutic potentials. Ongoing research continues to uncover new avenues for its use, underscoring its importance as a key player in modern drug discovery efforts.
1806009-14-2 (2,3-Difluoro-4-(difluoromethyl)-5-iodopyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)